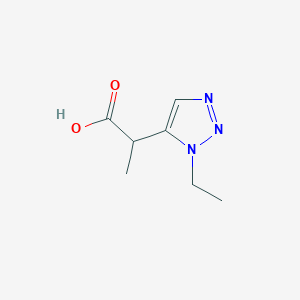
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring . The reaction is typically carried out in an aqueous medium with copper sulfate pentahydrate and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials such as dyes, photostabilizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the active site residues .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: The parent compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different reactivity and applications.
Imidazole: A structurally related compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II sets it apart from other triazole derivatives .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-(3-ethyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(4-8-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
OUENNUXUVPFTEV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CN=N1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
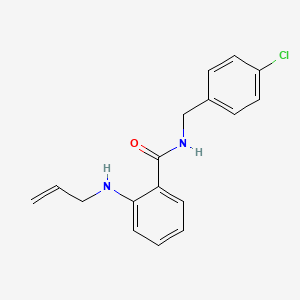


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
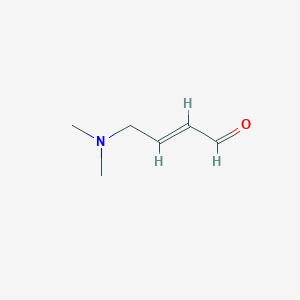
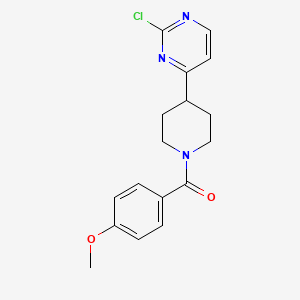
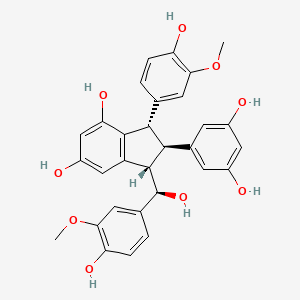
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
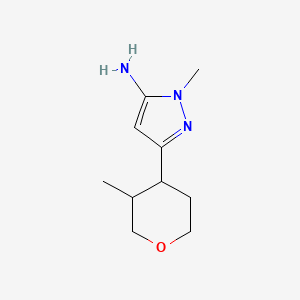

![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
